5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
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Overview
Description
5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common method includes the bromination of an indene precursor followed by the introduction of the trifluoromethyl group and the amine group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: This compound shares the trifluoromethyl and bromine groups but has a different core structure.
5-bromo-1,2,3-trifluorobenzene: This compound has a similar trifluoromethyl group but lacks the indene ring system.
Uniqueness
5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific combination of functional groups and the indene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H9BrF3N |
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Molecular Weight |
280.08 g/mol |
IUPAC Name |
5-bromo-1-(trifluoromethyl)-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C10H9BrF3N/c11-7-1-2-8-6(5-7)3-4-9(8,15)10(12,13)14/h1-2,5H,3-4,15H2 |
InChI Key |
SHOZLAQHXUPEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)Br)(C(F)(F)F)N |
Origin of Product |
United States |
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